molecular formula C10H8BrNO2 B1415545 Methyl 2-bromo-3-cyano-6-methylbenzoate CAS No. 1807029-23-7

Methyl 2-bromo-3-cyano-6-methylbenzoate

Cat. No.: B1415545
CAS No.: 1807029-23-7
M. Wt: 254.08 g/mol
InChI Key: AETCDILXBUZVLU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methylbenzoate is a synthetic aromatic ester featuring a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 6-position of the benzoate backbone. This compound’s unique substituent arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and specialty chemical synthesis. The bromine atom enhances electrophilic reactivity, while the cyano group contributes to electron-withdrawing effects, influencing both stability and reaction pathways .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-4-7(5-12)9(11)8(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETCDILXBUZVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 2-amino-3-cyano-6-methylbenzoate.

    Hydrolysis: Formation of 2-bromo-3-cyano-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions, where it serves as a model compound for understanding binding mechanisms.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, altering the compound’s electronic and steric properties. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs in Substituted Benzoates

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8)
  • Structure: Bromine (2-position), methoxy (3-position), amino (6-position).
  • Key Differences: The substitution of a cyano group (in the target compound) with a methoxy group alters electronic properties. Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing cyano group.
Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3)
  • Structure: Bromine (3-position), methoxy (2-position), amino (6-position).
  • Key Differences: Positional isomerism significantly impacts reactivity.
Comparison Table: Structural and Functional Attributes
Compound Substituents (Positions) Key Functional Groups Molecular Formula Applications
Methyl 2-bromo-3-cyano-6-methylbenzoate 2-Br, 3-CN, 6-CH₃ Bromo, Cyano, Methyl C₁₀H₈BrNO₂ Drug intermediates, agrochemicals
Methyl 6-amino-2-bromo-3-methoxybenzoate 2-Br, 3-OCH₃, 6-NH₂ Bromo, Methoxy, Amino C₉H₁₀BrNO₃ Specialty chemical synthesis
Methyl 6-amino-3-bromo-2-methoxybenzoate 3-Br, 2-OCH₃, 6-NH₂ Bromo, Methoxy, Amino C₉H₁₀BrNO₃ Pharmaceutical research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-3-cyano-6-methylbenzoate
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Methyl 2-bromo-3-cyano-6-methylbenzoate

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